molecular formula C17H21NO3S B6372737 5-(3-t-Butylsulfamoylphenyl)-3-methylphenol, 95% CAS No. 1261917-86-5

5-(3-t-Butylsulfamoylphenyl)-3-methylphenol, 95%

Cat. No. B6372737
CAS RN: 1261917-86-5
M. Wt: 319.4 g/mol
InChI Key: GOZTVHHULNHOPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-t-Butylsulfamoylphenyl)-3-methylphenol, 95% (5-tBSPM) is an organic compound that has been studied for its various applications in scientific research. It is a colorless solid with a melting point of 115-117°C and a boiling point of 230°C. It is a derivative of phenol and is used in various fields such as pharmaceuticals, biochemistry, and organic chemistry. In

Scientific Research Applications

5-(3-t-Butylsulfamoylphenyl)-3-methylphenol, 95% has been used in various scientific research applications such as drug delivery, drug release, and drug targeting. It has also been used in the synthesis of various organic compounds, including polymers and surfactants. It is also used as a reagent in the synthesis of various pharmaceuticals, such as antifungal and antiviral agents.

Mechanism of Action

The mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-3-methylphenol, 95% is not well understood. However, it is believed that it acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. This inhibition of COX-2 leads to the inhibition of inflammation and pain.
Biochemical and Physiological Effects
5-(3-t-Butylsulfamoylphenyl)-3-methylphenol, 95% has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has been found to reduce the production of prostaglandins, which are involved in the inflammation process. It has also been found to reduce the release of histamine, which is involved in allergic reactions. In addition, it has been found to reduce the production of leukotrienes, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(3-t-Butylsulfamoylphenyl)-3-methylphenol, 95% in laboratory experiments is that it is relatively inexpensive and easy to obtain. It is also relatively stable and can be used in a wide range of experiments. The main limitation is that it is not as potent as some other compounds and may not be suitable for certain experiments.

Future Directions

Future research on 5-(3-t-Butylsulfamoylphenyl)-3-methylphenol, 95% could include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug delivery, drug release, and drug targeting. Additionally, further research could be conducted into its potential uses in the synthesis of various organic compounds, including polymers and surfactants. Finally, further research could be conducted into its potential as a reagent in the synthesis of various pharmaceuticals, such as antifungal and antiviral agents.

Synthesis Methods

5-(3-t-Butylsulfamoylphenyl)-3-methylphenol, 95% is synthesized from the reaction of 3-t-butylsulfamoylphenol and 3-methylphenol in an acidic medium. The reaction is carried out using anhydrous sulfuric acid as a catalyst and anhydrous acetic acid as a solvent. The reaction is carried out at a temperature of 90-95°C and the reaction time is 2-3 hours. The product is then purified by recrystallization from ethanol and filtered to obtain a 95% pure product.

properties

IUPAC Name

N-tert-butyl-3-(3-hydroxy-5-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-12-8-14(10-15(19)9-12)13-6-5-7-16(11-13)22(20,21)18-17(2,3)4/h5-11,18-19H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZTVHHULNHOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.